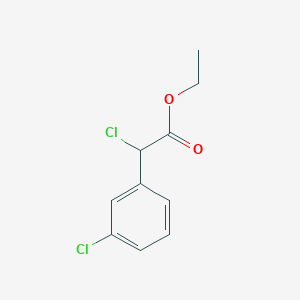

Ethyl 2-chloro-2-(3-chlorophenyl)acetate

Description

Contextual Significance of α-Haloesters and α-Chloroarylacetates in Contemporary Organic Synthesis

α-Haloesters are a class of organic compounds characterized by an ester functional group with a halogen atom attached to the α-carbon. Their utility in organic synthesis is well-established, primarily owing to the presence of two reactive centers: the electrophilic carbonyl carbon and the carbon bearing the halogen. This dual reactivity allows for a diverse range of chemical transformations.

α-Chloroarylacetates, a subclass of α-haloesters, feature a phenyl group and a chlorine atom at the α-position. These compounds are particularly valuable as intermediates in the synthesis of various biologically active molecules and functional materials. researchgate.net The presence of the aryl group can influence the reactivity of the α-carbon and provides a scaffold for further functionalization. Their importance is underscored by their application in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceutical agents. researchgate.net

A key reaction involving α-haloesters is the Reformatsky reaction, where an α-haloester reacts with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. researchgate.netnist.gov This classic carbon-carbon bond-forming reaction highlights the synthetic potential of this class of compounds.

Strategic Rationale for Investigating Ethyl 2-chloro-2-(3-chlorophenyl)acetate as a Chemical Entity

The specific compound, this compound, presents a unique combination of structural features that warrant detailed investigation. The presence of a chlorine atom on the phenyl ring, in addition to the α-chloro group, offers multiple sites for selective chemical modification. The meta-position of the chlorine on the aromatic ring can influence the electronic properties and reactivity of the entire molecule.

A primary motivation for studying this compound is its potential as a precursor for more complex molecules. For instance, the α-chloro group can be displaced by various nucleophiles to introduce new functional groups. Furthermore, the aromatic chlorine atom could potentially participate in cross-coupling reactions, allowing for the construction of biaryl systems or the introduction of other substituents.

While specific experimental data for this compound is not widely available in the reviewed literature, its basic properties are summarized in the table below.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H10Cl2O2 | bldpharm.com |

| Molecular Weight | 233.09 g/mol | bldpharm.com |

Current Research Frontiers and Unaddressed Questions Pertaining to the Compound and its Analogues

The investigation of α-chloroarylacetates, including this compound and its analogues, is an active area of research. Several key frontiers and unanswered questions remain:

Selective Synthesis: A significant challenge lies in the development of highly selective and efficient synthetic methods. For example, the electrochemical carboxylation of α,α-dichloroarylmethane derivatives can lead to mixtures of products, and achieving high selectivity for the desired α-chloroarylacetic acid remains a hurdle. bldpharm.com Further research is needed to optimize reaction conditions and develop novel catalytic systems to improve yields and selectivity.

Stereoselective Reactions: For α-chloroarylacetates with a chiral center, the development of enantioselective reactions is a major goal. While progress has been made in the asymmetric synthesis of related compounds, achieving high levels of stereocontrol in reactions involving this compound and its analogues is an ongoing challenge.

Reactivity Profiling: A comprehensive understanding of the reactivity of this compound is yet to be fully elucidated. Detailed studies on its behavior with a wide range of nucleophiles, electrophiles, and under various reaction conditions are necessary to map out its synthetic potential. Of particular interest is the selective reaction at the α-chloro position versus the aromatic chlorine.

Applications in Materials Science and Medicinal Chemistry: While the potential of α-chloroarylacetates as pharmaceutical intermediates is recognized, their application in materials science is less explored. Future research could focus on incorporating these motifs into polymers or other functional materials to impart specific properties. The biological activity of derivatives of this compound also remains a promising but underexplored area.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-2-(3-chlorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMCKFHQUZUANLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=CC=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 2 Chloro 2 3 Chlorophenyl Acetate

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic approach to Ethyl 2-chloro-2-(3-chlorophenyl)acetate involves strategically disconnecting the molecule to identify logical precursors. The most apparent disconnections are at the ester linkage and the α-chloro group, leading back to a key intermediate: (3-chlorophenyl)acetic acid.

Figure 1: Retrosynthetic Disconnection

Cl Cl Cl

| | |

/ \ / \ / \

| |--CH(Cl)COOEt ->| |--CH(Cl)COOH -> | |--CH2COOH

\ / \ / \ /

| | |

This compound -> 2-chloro-2-(3-chlorophenyl)acetic acid -> (3-chlorophenyl)acetic acid

This analysis identifies (3-chlorophenyl)acetic acid and its derivatives as the foundational building blocks for the synthesis.

Chlorophenylacetic acids are versatile synthons that serve as crucial intermediates in the synthesis of pharmaceuticals and other specialty chemicals. kajay-remedies.com The reactivity of the carboxylic acid group allows for straightforward esterification and amidation reactions. kajay-remedies.com

The synthesis of the precursor, 4-chlorophenylacetic acid, has been achieved through methods like the hydrolysis of p-chlorobenzyl cyanide in the presence of a phase-transfer catalyst. researchgate.net Another prominent method involves the cobalt-catalyzed carbonylation of benzyl (B1604629) halides. For instance, 1-chloro-4-chloromethylbenzene can be converted to 4-chlorophenylacetic acid in high yield using a cobalt and palladium catalyst system under carbon monoxide pressure. guidechem.com These methods highlight the industrial relevance and accessibility of chlorophenylacetic acid derivatives as starting materials.

While this compound itself is achiral at the α-carbon if the phenyl ring is unsubstituted, the synthesis of chiral analogues where the aromatic ring or another part of the molecule induces chirality is of significant interest. Asymmetric α-chlorination of aryl acetic acid esters can produce valuable chiral building blocks. nih.gov

Organocatalysis offers a powerful tool for such transformations. Research has shown that chiral isothiourea catalysts can facilitate the asymmetric α-chlorination of activated aryl acetic acid esters with high enantioselectivity. nih.gov This reaction proceeds through the in-situ formation of a chiral C1 ammonium (B1175870) enolate, which then reacts with a chlorine source. nih.gov To prevent the loss of stereochemical integrity (epimerization), the reaction is often performed at low temperatures. nih.gov

Another approach involves using N,N'-dioxide organocatalysts with N-chlorosuccinimide (NCS) as the chlorine source for the asymmetric α-chlorination of cyclic β-ketoesters, achieving excellent yields and high enantiomeric excess (ee). rsc.org Recently, a novel method using nucleophilic chloride sources like NaCl has been developed for the enantioselective α-chlorination of ketones, employing a chiral thiourea (B124793) catalyst in a phase-transfer system. nih.gov This represents a greener alternative to traditional methods that use electrophilic chlorinating agents. nih.gov

Table 1: Organocatalytic Systems for Enantioselective α-Chlorination

| Catalyst System | Substrate Type | Chlorine Source | Key Features | Reference |

|---|---|---|---|---|

| Isothiourea | Activated Aryl Acetic Esters | Electrophilic Cl+ | Base-free, cryogenic conditions, up to 99:1 e.r. | nih.gov |

| N,N'-Dioxide/Sc(OTf)₃ | Cyclic β-ketoesters | NCS | High yields, 90–98% ee. | rsc.org |

| Chiral Thiourea | α-Keto Sulfonium Salts | NaCl (Nucleophilic) | Phase-transfer system, enantioconvergent C-Cl formation. | nih.gov |

Classical and Contemporary Synthetic Routes to α-Chloroarylacetates

The construction of the target molecule can be approached in two primary ways: either by first synthesizing the (3-chlorophenyl)acetic acid backbone and then performing esterification and chlorination, or by building the molecule from a different precursor that already contains some of the required functionality.

The conversion of the carboxylic acid precursor, (3-chlorophenyl)acetic acid, to its corresponding ethyl ester is a critical step.

Classical Method (Fischer-Speier Esterification): This acid-catalyzed esterification is a well-established method. A typical procedure involves refluxing the carboxylic acid with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst like sulfuric acid or anhydrous hydrogen chloride. orgsyn.org The reaction equilibrium is driven towards the product by using an excess of one reactant or by removing water as it forms. For example, the synthesis of ethyl mandelate (B1228975), a related compound, is achieved by refluxing mandelic acid in absolute ethanol (B145695) with anhydrous hydrogen chloride, yielding 82-86% of the ester. orgsyn.org

Contemporary Methods: To overcome the limitations of equilibrium-driven reactions, other reagents can be employed. The use of coupling agents or activation of the carboxylic acid, for instance by converting it to an acyl chloride with thionyl chloride or oxalyl chloride followed by reaction with ethanol, provides a high-yielding, non-reversible route to the ester.

Introducing a chlorine atom at the α-carbon of the arylacetate is the final key transformation. The reactivity of this position is enhanced by the adjacent carbonyl group, which allows for the formation of an enol or enolate intermediate. fiveable.melibretexts.org

Classical Halogenation: The Hell-Volhard-Zelinsky (HVZ) reaction is the traditional method for the α-halogenation of carboxylic acids, using a halogen and a catalytic amount of phosphorus trihalide (e.g., PCl₃). rsc.org A more direct and common route for esters involves chlorination of the corresponding α-hydroxy ester. For instance, ethyl α-chlorophenylacetate can be synthesized by reacting ethyl mandelate with thionyl chloride (SOCl₂). orgsyn.org This reaction proceeds readily, converting the hydroxyl group into a chloro group.

Contemporary Halogenation: Modern methods often utilize N-halosuccinimides, such as N-chlorosuccinimide (NCS), as milder and more selective chlorinating agents. fiveable.me Another effective reagent is trichloroisocyanuric acid (TCCA). The direct α-selective chlorination of phenylacetic acids has been successfully achieved using TCCA with catalytic PCl₃ under solvent-free conditions, providing the desired products in high yields. rsc.org The choice between acid-catalyzed and base-promoted halogenation is crucial; acid catalysis typically leads to monohalogenation, whereas basic conditions can result in multiple halogenations because the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons. pressbooks.pubchemistrysteps.comlibretexts.org For producing a monohalo product like this compound, acidic or neutral conditions are generally preferred. libretexts.org

Table 2: Comparison of α-Halogenation Methods

| Method | Reagents | Substrate | Conditions | Key Advantages/Disadvantages | Reference |

|---|---|---|---|---|---|

| From α-hydroxy ester | Thionyl chloride (SOCl₂) | Ethyl Mandelate | Reflux | High yield, direct conversion of -OH to -Cl. | orgsyn.org |

| Modified HVZ | TCCA, cat. PCl₃ | Phenylacetic Acids | Solvent-free | Rapid, high yields, avoids competing aromatic chlorination. | rsc.org |

| Acid-Catalyzed | Cl₂, Br₂, or I₂ / Acid catalyst | Ketones, Esters | Acidic (e.g., Acetic Acid) | Favors monohalogenation. | pressbooks.pubchemistrysteps.com |

Catalytic Systems and Reaction Optimization for C–C Bond Formation

The formation of the carbon-carbon bond between the aromatic ring and the acetic acid moiety is a fundamental step in building the molecular backbone. While classical methods like the Willgerodt-Kindler reaction or routes starting from benzyl cyanides exist, modern catalysis offers more efficient and atom-economical alternatives.

Transition-metal catalysis provides powerful tools for C-C bond formation. One of the most significant approaches is the carbonylation of aryl or benzyl halides.

Palladium- and Cobalt-Catalyzed Carbonylation: This method involves the reaction of a benzyl halide with carbon monoxide (CO) in the presence of a transition metal catalyst. For example, the synthesis of 4-chlorophenylacetic acid from 1-chloro-4-chloromethylbenzene utilizes a dual catalyst system of cobalt 2-carboxylate and palladium acetate (B1210297) under CO pressure in methanol (B129727). guidechem.com This process directly introduces the carboxylic acid functionality, which can then be esterified.

The optimization of these catalytic reactions typically involves screening catalysts, ligands, solvents, temperature, and pressure to maximize yield and selectivity while minimizing side reactions.

Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Reactions (e.g., with aryl iodides)

A prominent strategy for the asymmetric synthesis of α-aryl esters is the nickel-catalyzed reductive cross-coupling of α-chloroesters with aryl iodides. nih.govwikipedia.org This cross-electrophile coupling method avoids the need for pre-formed, often sensitive, organometallic reagents by using a reductant to drive the catalytic cycle. wikipedia.org

One successful approach employs a dual catalytic system, combining a nickel catalyst with an organic photoredox catalyst, such as a Hantzsch ester, which serves as the terminal reductant. nih.govnih.gov This process has been shown to produce a diverse array of valuable α-aryl esters with high enantioselectivities (up to 94%) and good yields (up to 88%). nih.govnih.gov The reaction is notable for its broad functional group tolerance, accommodating aryl iodides with both electron-donating and electron-withdrawing substituents. nih.gov

Another effective variant utilizes a chiral bis(oxazoline) (BiOX) ligand in conjunction with a nickel catalyst and a metallic reductant like manganese powder. wikipedia.orgrsc.org This system is particularly effective for coupling various α-chloroesters with (hetero)aryl iodides under mild conditions, furnishing the desired α-arylated esters in good yields and with high enantioselectivity. wikipedia.orgrsc.org The versatility of these methods provides a streamlined route to enantioenriched α-aryl carboxylic acid derivatives, which are important chiral building blocks. wikipedia.org

Table 1: Examples of Ni-Catalyzed Asymmetric Reductive Cross-Coupling of α-Chloro Esters with Aryl Iodides Data extracted from studies on related α-chloro esters.

| α-Chloro Ester | Aryl Iodide | Reductant | Yield (%) | ee (%) | Reference |

| Ethyl 2-chloropropanoate | 4-Iodotoluene | Hantzsch Ester | 75 | 90 | nih.gov |

| Ethyl 2-chloropropanoate | 1-Iodo-4-(trifluoromethyl)benzene | Hantzsch Ester | 70 | 91 | nih.gov |

| Ethyl 2-chloropropanoate | 1-Iodo-3-methoxybenzene | Hantzsch Ester | 88 | 94 | nih.gov |

| Ethyl 2-chloro-3-methylbutanoate | 4-Iodonaphthalene | Mn powder | 85 | 95 | wikipedia.orgrsc.org |

| Isopropyl 2-chloropropanoate | 2-Iodofuran | Mn powder | 78 | 91 | wikipedia.orgrsc.org |

Electrochemical Asymmetric Catalysis (e.g., paired electrolysis with aryl bromides)

Electrochemical methods have emerged as a sustainable and powerful alternative for asymmetric catalysis. nih.gov A notable development is the use of paired electrolysis in a nickel-catalyzed enantioselective reductive cross-coupling of α-chloroesters with aryl bromides. nih.govnih.gov This innovative approach utilizes both the anode and the cathode to drive distinct, yet synergistic, redox events within a single electrochemical cell, thus maximizing efficiency. nih.govnih.gov

In this system, the α-chloroester is oxidized at the anode to generate an alkyl radical, while simultaneously, the nickel(II) catalyst is reduced to a low-valent nickel(I) species at the cathode. nih.govresearchgate.net This active nickel(I) complex then undergoes oxidative addition with the aryl bromide. The resulting (aryl)nickel(II) intermediate traps the anodically generated alkyl radical to form an (alkyl)(aryl)nickel(III) species. nih.gov Subsequent reductive elimination yields the final α-arylated ester product and regenerates the nickel(I) catalyst, completing the cycle. nih.govresearchgate.net This paired electrolytic strategy provides a novel pathway for asymmetric synthesis that avoids the use of stoichiometric chemical reductants. nih.gov

Table 2: Paired Electrolysis-Enabled Asymmetric Cross-Coupling Data based on the coupling of ethyl 2-chloropropanoate with various aryl bromides.

| Aryl Bromide | Ligand | Yield (%) | ee (%) | Reference |

| 4-Bromobiphenyl | Chiral BiIM | 90 | 85 | nih.gov |

| 4-Bromotoluene | Chiral BiIM | 85 | 82 | nih.gov |

| 3-Bromopyridine | Chiral BiIM | 78 | 80 | nih.gov |

| 1-Bromo-4-fluorobenzene | Chiral BiIM | 88 | 86 | nih.gov |

Chromium-Catalyzed Asymmetric Reformatsky-Type Reactions for Related α-Haloesters

While not a direct synthesis of the target compound, the chromium-catalyzed asymmetric Reformatsky reaction is a significant methodology for the synthesis of chiral β-hydroxy esters from related α-haloesters (like α-bromo or α-chloro esters) and carbonyl compounds. researchgate.netchemrxiv.org This reaction represents an important C-C bond-forming transformation, providing access to complex chiral molecules. researchgate.net

Recent advancements have described an unprecedented chromium-catalyzed asymmetric Reformatsky reaction that operates under both classical and photoredox conditions. researchgate.netchemrxiv.orgacs.org By employing a chiral chromium catalyst, often in complex with a diarylamine bis(oxazoline) ligand, this method facilitates the synthesis of chiral β-hydroxy carbonyl compounds with broad functional group tolerance. researchgate.netchemrxiv.org The reaction is believed to proceed through the in situ formation of a nucleophilic chiral chromium intermediate. researchgate.netacs.org This approach overcomes many limitations of traditional Reformatsky reactions, which often require stoichiometric metals like zinc. nih.gov

Other Transition Metal-Mediated Transformations (e.g., Organocadmium Reactions)

Organocadmium compounds represent another class of transition metal reagents used in organic synthesis, though their utility is somewhat limited compared to other organometallics. wikipedia.org They are generally prepared via transmetalation from more reactive organometallic reagents, like Grignard or organolithium compounds, with a cadmium salt. wikipedia.org

A key feature of organocadmium reagents is their reduced nucleophilicity compared to corresponding organozinc or organomagnesium compounds. wikipedia.org This property is exploited in the synthesis of ketones from acyl chlorides, where the organocadmium reagent reacts with the acyl chloride but does not readily add to the resulting ketone product, thus preventing the formation of tertiary alcohol byproducts. wikipedia.org While direct application to this compound is not widely reported, the reaction of organocadmium reagents with α-halo esters and their precursors is a known transformation. acs.org For instance, a diorganocadmium reagent could potentially react with a suitable acyl chloride precursor to form a ketone, which could then be further elaborated to the target ester.

Iron-catalyzed systems have also been developed for the enantioselective cross-coupling of racemic α-chloroesters with aryl Grignard reagents, providing another pathway to chiral α-arylalkanoates with useful enantioselectivities. nih.gov

Mechanistic Investigations of Synthetic Pathways

Understanding the mechanisms of these advanced synthetic methods is crucial for their optimization and broader application. Investigations have focused on identifying key intermediates and elucidating the fundamental electron transfer processes that govern the catalytic cycles.

Radical Intermediates and Reaction Pathways

Many of the modern catalytic methods for the arylation of α-haloesters involve the generation of radical intermediates. In the paired electrochemical synthesis, an alkyl radical is generated from the α-chloroester via an oxidative process at the anode. nih.govresearchgate.net This radical is then trapped by a nickel complex in the key C-C bond-forming step. nih.gov Radical clock experiments and electron paramagnetic resonance (EPR) studies have provided evidence supporting the involvement of these radical species. nih.govnih.gov

Similarly, in the chromium-catalyzed asymmetric Reformatsky reaction, a radical-polar crossover mechanism is proposed. researchgate.netchemrxiv.orgacs.org This suggests that a radical intermediate is initially formed, which then transitions to a nucleophilic organochromium species that participates in the stereodetermining addition to the carbonyl compound. researchgate.net Mechanistic studies, including radical probe experiments in related iron-catalyzed couplings, are also consistent with pathways involving the formation of an alkyl radical intermediate that undergoes subsequent enantioconvergent arylation. nih.gov

Electron Transfer Processes in Catalytic Systems

Electron transfer is a fundamental process at the heart of these catalytic systems. In photoredox catalysis, a photosensitizer absorbs light and initiates a single-electron transfer (SET) to or from a substrate or the nickel catalyst to generate reactive intermediates. nih.govnih.gov This process allows the catalytic cycle to proceed under mild conditions.

In electrochemical catalysis, the anode and cathode directly control the electron transfer events. nih.gov The rate and potential of oxidation at the anode and reduction at the cathode are precisely managed to enable the desired transformations. nih.gov The entire process of paired electrolysis is a carefully orchestrated sequence of electron transfers, leading to the formation of radical intermediates and the regeneration of the active catalyst. nih.gov The catalytic control of electron transfer can also be influenced by the presence of metal ions acting as Lewis acids, which can complex with radical anions and promote the transfer process.

Reactivity and Chemical Transformations of Ethyl 2 Chloro 2 3 Chlorophenyl Acetate

Nucleophilic Substitution Reactions at the α-Carbon Center

The carbon atom alpha to the ester group is rendered electrophilic by the inductive effects of both the chlorine atom and the carbonyl group. This makes it a prime target for a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Carbon-Nucleophile Additions for Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds at the α-position is a powerful strategy for molecular elaboration. While direct alkylation with common organometallic reagents can be challenging, modern cross-coupling methodologies offer effective solutions.

One such approach is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method has been successfully applied to the α-arylation of 2-chloroacetates with aryl- and heteroarylboronic acids or their corresponding trifluoroborate salts. nih.gov For Ethyl 2-chloro-2-(3-chlorophenyl)acetate, this reaction would involve the coupling with an organoboron reagent in the presence of a palladium catalyst and a suitable base, leading to the synthesis of α,α-diaryl esters. The use of preformed palladium catalysts, such as those incorporating bulky biaryl phosphine (B1218219) ligands like XPhos, has been shown to be particularly effective for these transformations under mild conditions. nih.gov

Another, albeit less common, method for the arylation of activated methylene (B1212753) compounds involves the use of aryllead triacetates. orgsyn.org These reagents can deliver an aryl group to a carbanion or enolate under mild conditions. orgsyn.org While typically applied to β-dicarbonyl compounds, the principle could be extended to the enolate of this compound.

The cyanide ion (:CN⁻) is another effective carbon nucleophile that can displace the α-chloro atom. chemrevise.org This reaction, typically carried out with potassium or sodium cyanide in an ethanol (B145695)/water mixture, provides a route to α-cyano esters, which are valuable intermediates for the synthesis of amino acids and other complex molecules. chemrevise.org

| Reaction Type | Nucleophile | Reagents | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid/trifluoroborate | Pd catalyst, base | α,α-Diaryl ester |

| Arylation | Aryllead triacetate | Pyridine | α,α-Diaryl ester |

| Cyanation | Cyanide ion | KCN or NaCN | α-Cyano ester |

Heteroatom-Nucleophile Displacements

The α-chloro group is readily displaced by a wide range of heteroatom nucleophiles, including those based on nitrogen, oxygen, and sulfur.

Nitrogen Nucleophiles: Primary and secondary amines react with α-chloro esters to furnish α-amino esters. For instance, the reaction of ethyl chloroacetate (B1199739) with a primary amine yields the corresponding N-substituted glycine (B1666218) ester. researchgate.net This reaction is typically performed in a suitable solvent, sometimes in the presence of a non-nucleophilic base to scavenge the HCl produced. researchgate.net The synthesis of ethyl 2-amino-2-(3-chlorophenyl)acetate from ethyl bromoacetate (B1195939) and 3-chloroaniline (B41212) exemplifies this type of transformation. evitachem.com Hydrazines can also act as nitrogen nucleophiles, reacting with α-chloro esters to form α-hydrazinyl esters. nih.goviucr.org

Oxygen Nucleophiles: Alkoxides and phenoxides can displace the chloride to form α-alkoxy or α-aryloxy esters, respectively. These reactions are typically carried out under basic conditions.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles for the displacement of the α-chloro group. For example, thiophenolates react with α-chloro esters to yield α-phenylthio-substituted esters. researchgate.net This reaction proceeds readily due to the high nucleophilicity of the thiolate anion.

| Nucleophile Type | Example Nucleophile | Product Functional Group |

| Nitrogen | Primary Amine (R-NH₂) | α-Amino ester |

| Nitrogen | Hydrazine (H₂N-NH₂) | α-Hydrazinyl ester |

| Oxygen | Alkoxide (R-O⁻) | α-Alkoxy ester |

| Sulfur | Thiolate (R-S⁻) | α-Thioether |

Stereochemical Outcomes of Substitution Reactions

The α-carbon in this compound is a stereocenter. Consequently, nucleophilic substitution reactions at this center can proceed with various stereochemical outcomes, including inversion of configuration, retention of configuration, or racemization. The specific outcome depends on the reaction mechanism.

Direct nucleophilic substitution at a saturated carbon center often proceeds via an Sₙ2 mechanism, which results in a complete inversion of the stereochemical configuration. For a reaction to proceed stereospecifically, the mechanism must be concerted (Sₙ2) or proceed through an intermediate that maintains the stereochemical information. mdpi.com

In contrast, if the reaction proceeds through a planar carbocation or enolate intermediate (Sₙ1-type mechanism), the nucleophile can attack from either face, leading to a racemic or near-racemic mixture of products. The formation of chiral vicinal chloroamines through the asymmetric protonation of catalytically generated prochiral chloroenamines highlights the possibility of controlling the stereochemistry at such centers. nih.gov The specific reaction conditions, including the nature of the nucleophile, solvent, and temperature, will significantly influence the operative mechanism and thus the stereochemical outcome of the substitution reaction on this compound.

Ester Group Transformations

The ethyl ester functionality of the molecule can undergo several characteristic reactions, including hydrolysis, transesterification, and reduction.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-chloro-2-(3-chlorophenyl)acetic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically irreversible and involves the use of a strong base like sodium hydroxide, followed by an acidic workup to protonate the carboxylate salt. Acid-catalyzed hydrolysis is a reversible process that uses a strong acid and an excess of water.

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) under acidic conditions would lead to the formation of Mthis compound and ethanol. The reaction is an equilibrium process, and to drive it to completion, it is often necessary to use the new alcohol as the solvent or to remove the displaced alcohol (ethanol in this case) from the reaction mixture. masterorganicchemistry.comresearchgate.net Various catalysts, including mineral acids, Lewis acids, and enzymes, can be employed for this transformation. nih.govorganic-chemistry.org

Reduction of the Ester Moiety

The ester group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most commonly used reagent. masterorganicchemistry.comyoutube.com The reaction of this compound with LiAlH₄ in an anhydrous etheral solvent, such as diethyl ether or tetrahydrofuran, would yield 2-chloro-2-(3-chlorophenyl)ethanol. ic.ac.ukdavuniversity.org The reaction proceeds via the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is then immediately reduced by another equivalent of hydride to the corresponding alcohol. masterorganicchemistry.comyoutube.com It is important to note that LiAlH₄ will also reduce the α-chloro group to a C-H bond, leading to the formation of 2-(3-chlorophenyl)ethanol. To selectively reduce the ester without affecting the α-chloro group, milder reducing agents or alternative synthetic strategies would be necessary.

Radical Reactions and Cyclizations

The radical cyclization of α-halo esters, after their conversion to α-halo aluminium acetals, represents a powerful method for forming cyclic structures, such as γ-lactols. nih.gov While direct studies on this compound are not prevalent, the general mechanism for related α-haloesters provides a strong predictive framework. The process is initiated by the reduction of the α-haloester to form a thermally labile aluminium acetal (B89532) intermediate. nih.gov

The structure of these aluminium acetal intermediates has been investigated using low-temperature NMR spectroscopy and quantum calculations. nih.gov These studies suggest that the acetals can exist as either monomeric species or as oxygen-bridged dimers with a distinctive planar Al₂O₂ ring, depending on steric hindrance. nih.gov Following the formation of the acetal, a radical initiator, such as a trialkyltin hydride or an alternative, promotes the homolytic cleavage of the carbon-halogen bond to generate a carbon-centered radical. This radical can then undergo an intramolecular cyclization reaction.

Mechanistic studies on similar systems, like α-bromo aluminium acetals, have elucidated the scope and limitations of this transformation. nih.gov The choice of the halogen atom (Cl, Br, I) in the precursor ester influences the reaction, as do solvent and temperature. nih.gov These Ueno-Stork-like radical cyclizations are known to produce γ-lactols and acid-sensitive methylene-γ-lactols in high yields. nih.gov

Table 1: Factors Influencing Radical Cyclisation of α-Halo Aluminium Acetals

| Factor | Influence on Reaction | Reference |

|---|---|---|

| Halogen Atom (X) | Affects the ease of radical formation (C-I > C-Br > C-Cl) | nih.gov |

| Solvent | Can influence reaction rates and yields | nih.gov |

| Temperature | Affects the stability of intermediates and reaction kinetics | nih.gov |

| Steric Hindrance | Determines whether the aluminium acetal intermediate is monomeric or dimeric | nih.gov |

Elimination Reactions Leading to Unsaturated Systems

This compound can undergo elimination reactions to form unsaturated compounds, primarily through the E1 (Elimination, unimolecular) or E2 (Elimination, bimolecular) mechanisms. The operative mechanism is largely dictated by the reaction conditions, especially the nature of the base and solvent.

The E2 mechanism is a single-step, concerted process where a base abstracts a proton from a carbon adjacent (beta-position) to the leaving group, while the leaving group departs simultaneously. amazonaws.comlibretexts.org This reaction is second-order, with its rate dependent on the concentrations of both the substrate and the base. libretexts.org Strong, non-nucleophilic bases, such as potassium tert-butoxide, favor the E2 pathway. utdallas.edu The stereochemistry of the E2 reaction is critical, requiring an anti-periplanar arrangement of the beta-hydrogen and the leaving group. amazonaws.com For this compound, which lacks a beta-hydrogen on the carbon chain, elimination would involve the formation of a carbon-carbon double bond within the ester functionality's ethyl group, which is not a standard dehydrohalogenation pathway. A more plausible elimination would occur if the starting material were a related haloalkane. For instance, in the elimination from 2-bromobutane, different isomeric alkenes can be formed. libretexts.org

The E1 mechanism is a two-step process that begins with the slow, unimolecular formation of a carbocation intermediate, followed by a rapid deprotonation by a weak base to form the alkene. amazonaws.com E1 reactions are favored by polar protic solvents, weak bases, and substrates that can form stable carbocations. amazonaws.com

Table 2: Comparison of E1 and E2 Elimination Reactions

| Feature | E1 Mechanism | E2 Mechanism | References |

|---|---|---|---|

| Kinetics | First order: Rate = k[Substrate] | Second order: Rate = k[Substrate][Base] | amazonaws.com, libretexts.org |

| Mechanism | Two steps, via carbocation intermediate | Single, concerted step | amazonaws.com, libretexts.org |

| Base Requirement | Weak base is sufficient | Strong base is required | amazonaws.com |

| Stereochemistry | No specific requirement | Requires anti-periplanar geometry | amazonaws.com |

| Substrate Structure | Favored by tertiary > secondary halides | Favored by tertiary > secondary > primary halides | amazonaws.com |

Condensation Reactions (e.g., Claisen Condensation)

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, resulting in the formation of a β-keto ester. openstax.orglibretexts.org The reaction mechanism involves the deprotonation of an ester at the α-carbon to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. openstax.org This is followed by the elimination of an alkoxide leaving group. libretexts.org

A full equivalent of base is required because the resulting β-keto ester product has a highly acidic proton between the two carbonyl groups, which is deprotonated by the base, driving the reaction equilibrium forward. openstax.org

In the context of this compound, a standard self-condensation is not possible due to the absence of an α-hydrogen. However, it can potentially participate in a "crossed" or "mixed" Claisen condensation. In such a reaction, this compound would act as the electrophilic "acceptor" ester, reacting with an enolate generated from a different, enolizable ester (e.g., ethyl acetate). The product of such a reaction would be a complex α-chloro-β-keto ester. The regioselective reaction of the dianion of ethyl 2-chloroacetoacetate with electrophiles is a related transformation that allows for the synthesis of 2-chloro-3-oxoesters. researchgate.net

Metal-Mediated Cross-Coupling Reactions for Further Derivatization

Transition-metal-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis. mdpi-res.com The aryl chloride moiety in this compound makes it a suitable substrate for such transformations, allowing for extensive derivatization of the phenyl ring.

Common examples of these reactions include the Suzuki, Heck, and Sonogashira couplings, which are typically catalyzed by palladium complexes. researchgate.net

Suzuki Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl compounds.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to aryl-substituted acetylenes. researchgate.net

The general catalytic cycle for many of these palladium-catalyzed reactions involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation (in the case of Suzuki) or carbopalladation (in the case of Heck), and reductive elimination to release the final product and regenerate the Pd(0) catalyst. The use of specific ligands can significantly influence the efficiency and scope of these reactions. mdpi-res.com Furthermore, research into cobalt-catalyzed and even transition-metal-free coupling reactions is expanding the toolkit for these types of transformations. acs.org

Table 3: Overview of Relevant Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst/Reagents | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Aryl Halide + Organoboron Compound | Pd Catalyst, Base | C(sp²)–C(sp²) | researchgate.net |

| Heck Reaction | Aryl Halide + Alkene | Pd Catalyst, Base | C(sp²)–C(sp²) | researchgate.net |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Pd Catalyst, Cu(I) cocatalyst, Base | C(sp²)–C(sp) | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Chloro 2 3 Chlorophenyl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment can be achieved.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of Ethyl 2-chloro-2-(3-chlorophenyl)acetate is predicted to show distinct signals for each unique proton environment. The aromatic protons on the 3-chlorophenyl group are expected to appear as complex multiplets in the range of δ 7.3-7.6 ppm. The single proton on the alpha-carbon (the stereocenter) is anticipated to be a singlet around δ 5.5-6.0 ppm, shifted downfield due to the electron-withdrawing effects of the adjacent chlorine atom, phenyl ring, and carbonyl group. The ethyl ester group should produce a quartet for the methylene (B1212753) (-OCH₂-) protons around δ 4.2-4.4 ppm and a triplet for the terminal methyl (-CH₃) protons around δ 1.2-1.4 ppm, with a typical coupling constant (³JHH) of approximately 7 Hz.

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are expected. The carbonyl carbon of the ester is the most deshielded, predicted to appear around δ 165-170 ppm. The carbons of the 3-chlorophenyl ring would generate four signals in the aromatic region (δ 125-140 ppm). The carbon atom bearing the chlorine (C-Cl) is expected around δ 134-136 ppm, while the other aromatic carbons will have shifts influenced by the chloro-substituent's position. The alpha-carbon, bonded to both chlorine and the carbonyl group, is predicted in the δ 60-65 ppm range. The methylene carbon (-OCH₂-) of the ethyl group is expected around δ 62-64 ppm, and the methyl carbon (-CH₃) should appear at approximately δ 14 ppm.

Predicted NMR Data Table Note: These are predicted values based on standard chemical shift ranges. Experimental data is not available in the cited literature.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | 166.5 |

| Alpha-Carbon (-CHCl) | 5.7 (s) | 62.0 |

| Phenyl C1 (C-CHCl) | - | 138.0 |

| Phenyl C2 | 7.5 (m) | 129.0 |

| Phenyl C3 (C-Cl) | - | 135.0 |

| Phenyl C4 | 7.4 (m) | 130.5 |

| Phenyl C5 | 7.4 (m) | 127.0 |

| Phenyl C6 | 7.5 (m) | 130.0 |

| Methylene (-OCH₂-) | 4.3 (q) | 63.0 |

| Methyl (-CH₃) | 1.3 (t) | 14.1 |

To confirm the assignments from 1D NMR and elucidate the complete bonding network, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. The aromatic protons would show complex cross-peaks, helping to assign their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the predicted ¹H signals to their corresponding ¹³C signals, for instance, confirming the assignment of the alpha-carbon proton to the alpha-carbon, the aromatic protons to their respective ring carbons, and the ethyl protons to the ethyl carbons.

The alpha-proton (on -CHCl) to the carbonyl carbon and the C1 carbon of the phenyl ring.

The methylene protons (-OCH₂-) to the carbonyl carbon and the methyl carbon.

Aromatic protons to adjacent and geminal aromatic carbons, helping to confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is critical for stereochemical and conformational analysis. For this chiral molecule, NOESY could potentially provide information about the preferred conformation around the C-C single bond connecting the stereocenter to the phenyl ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental formula of a compound by measuring its exact mass with high precision. The calculated monoisotopic mass for this compound, C₁₀H₁₀Cl₂O₂, is 232.0058 Da. An experimental HRMS measurement would be expected to confirm this value to within a few parts per million.

The mass spectrum would also exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion region should show three peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with relative intensities of approximately 9:6:1, corresponding to the natural abundances of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation analysis under electron ionization (EI) would provide further structural confirmation. Predicted fragmentation pathways include:

Loss of the ethoxy radical (•OCH₂CH₃) to yield an acylium ion [M-45]⁺.

Loss of an ethyl group (•CH₂CH₃) followed by carbon monoxide, or loss of ethyl formate.

Cleavage of the C-C bond between the alpha-carbon and the phenyl ring.

Loss of a chlorine radical (•Cl), a common fragmentation for chloro-compounds. miamioh.edu

Predicted HRMS Fragmentation Table Note: These are predicted fragments. Experimental data is not available in the cited literature.

| m/z (for ³⁵Cl isotopes) | Proposed Fragment Ion |

| 232 | [C₁₀H₁₀³⁵Cl₂O₂]⁺ (Molecular Ion) |

| 187 | [M - •OCH₂CH₃]⁺ |

| 159 | [M - •OCH₂CH₃ - CO]⁺ |

| 125 | [C₇H₄³⁵Cl]⁺ (Chlorotropylium ion) |

| 73 | [COOC₂H₅]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, sharp absorption band for the ester carbonyl (C=O) stretch, typically in the range of 1735-1750 cm⁻¹. Other significant peaks would include C-O stretching vibrations around 1100-1300 cm⁻¹, C-Cl stretching in the 600-800 cm⁻¹ region, and aromatic C=C stretching bands around 1450-1600 cm⁻¹. The C-H stretching vibrations for the aromatic and aliphatic protons would appear just below and above 3000 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. While the C=O stretch is visible, it is typically weaker than in the IR spectrum. The C-Cl stretch would also be observable.

Predicted Vibrational Frequencies Note: These are predicted frequency ranges based on standard values. Experimental data is not available in the cited literature.

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050-3100 | 3050-3100 |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |

| Ester C=O Stretch | 1735-1750 (Strong) | 1735-1750 (Moderate) |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 (Strong) |

| Ester C-O Stretch | 1100-1300 | 1100-1300 |

| C-Cl Stretch | 600-800 | 600-800 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Should this compound be crystallized, single-crystal X-ray diffraction would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR. Furthermore, it would reveal the molecule's preferred conformation and the absolute configuration of the chiral center if a suitable crystallization method is employed.

Analysis of the crystal packing would elucidate the non-covalent interactions that govern the supramolecular assembly. While the molecule lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the ester oxygen atoms as acceptors are highly probable. nih.gov Additionally, halogen bonding (C-Cl···O or C-Cl···Cl) and π-π stacking interactions between the aromatic rings of adjacent molecules could play a significant role in stabilizing the crystal lattice. A Hirshfeld surface analysis could be performed on the crystallographic data to quantify the relative contributions of these different intermolecular contacts. nih.goviucr.org

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment (if chiral derivatives are obtained)

Should chiral derivatives of this compound be synthesized, for instance, through asymmetric synthesis or chiral resolution, chiroptical spectroscopy would be an indispensable tool for their stereochemical analysis. The presence of a stereocenter at the alpha-carbon, bearing four different substituents (a 3-chlorophenyl group, a chlorine atom, a hydrogen atom, and an ethoxycarbonyl group), renders the molecule chiral and thus optically active.

Circular dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. arxiv.org This differential absorption, known as the CD effect, is exquisitely sensitive to the three-dimensional arrangement of atoms around the stereocenter. Enantiomers, being non-superimposable mirror images, will exhibit equal and opposite CD signals. This characteristic makes CD spectroscopy an ideal method for both the determination of absolute configuration and the assessment of enantiomeric purity. nih.gov

Principles of Enantiomeric Purity Assessment using Circular Dichroism

The enantiomeric excess (ee) of a sample can be determined by comparing its CD signal to that of an enantiomerically pure standard. The magnitude of the CD signal, often expressed as molar ellipticity ([θ]) or the difference in molar extinction coefficients (Δε), is directly proportional to the concentration of the chiral species and its enantiomeric purity. nih.gov

For a mixture of enantiomers, the observed molar ellipticity ([θ]obs) is a weighted average of the molar ellipticities of the pure enantiomers. A linear relationship exists between the enantiomeric excess and the observed CD signal, which can be expressed by the following equation:

ee (%) = ([θ]obs / [θ]max) * 100

Where [θ]max is the molar ellipticity of the enantiomerically pure sample.

Expected Spectroscopic Features and Data

Based on studies of similar chiral molecules, such as substituted phenylacetic acids and their derivatives, the CD spectrum of a chiral derivative of this compound would be expected to show Cotton effects in the UV region, corresponding to the electronic transitions of the chlorophenyl chromophore. nih.gov The sign of the Cotton effect (positive or negative) would be indicative of the absolute configuration (R or S) at the stereocenter.

The following table illustrates hypothetical CD data for the enantiomers of a chiral derivative of this compound.

| Enantiomer | Wavelength of Maximum Absorption (λmax, nm) | Molar Ellipticity ([θ]max, deg·cm²·dmol⁻¹) | Sign of Cotton Effect |

| (R)-enantiomer | ~220-280 | Positive | + |

| (S)-enantiomer | ~220-280 | Negative | - |

Note: The exact λmax and [θ]max values would need to be determined experimentally.

Hypothetical Application in a Research Context

In a hypothetical scenario where an asymmetric synthesis yields a sample of this compound with unknown enantiomeric purity, CD spectroscopy could be employed for its analysis. By measuring the CD spectrum of the synthesized sample and comparing the observed molar ellipticity to that of a previously characterized enantiopure standard, the enantiomeric excess could be readily calculated.

For instance, if the enantiopure (R)-enantiomer exhibits a molar ellipticity of +5000 deg·cm²·dmol⁻¹ at its λmax, and a synthesized batch shows a molar ellipticity of +2500 deg·cm²·dmol⁻¹ at the same wavelength, the enantiomeric excess of the (R)-enantiomer in the sample would be 50%.

The following interactive table demonstrates this relationship:

| Sample | Observed Molar Ellipticity ([θ]obs) | Enantiomeric Excess (ee, %) |

| Enantiopure (R)-standard | +5000 | 100 |

| Synthesized Batch A | +4000 | 80 |

| Synthesized Batch B | +2500 | 50 |

| Racemic Mixture | 0 | 0 |

| Synthesized Batch C | -3500 | 70 (of S-enantiomer) |

This approach provides a rapid and non-destructive method for assessing the success of an enantioselective reaction or a chiral separation process. The sensitivity of modern CD spectrophotometers allows for the analysis of small sample quantities with high accuracy. nih.gov

Computational Chemistry and Theoretical Investigations of Ethyl 2 Chloro 2 3 Chlorophenyl Acetate

Quantum Mechanical Calculations of Electronic Structure and Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For ethyl 2-chloro-2-(3-chlorophenyl)acetate, these calculations can predict its electronic behavior, which is crucial for determining its reactivity and potential applications.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. A smaller gap generally indicates higher reactivity.

| Parameter | Hypothetical Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -8.5 | Energy of the outermost electron orbital; relates to the ability to donate electrons. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.3 | Indicates chemical reactivity and kinetic stability. A larger gap suggests greater stability. |

Electrostatic Potential Surface Mapping

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack.

In the case of this compound, the MEP surface would be expected to show regions of negative potential (typically colored in shades of red) around the electronegative oxygen and chlorine atoms, indicating areas that are rich in electrons and susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) would be expected around the hydrogen atoms, indicating electron-deficient areas that are prone to nucleophilic attack. The MEP map is a powerful tool for understanding non-covalent interactions and the initial steps of reaction mechanisms. The molecular electrostatic potential provides insights into the electron-rich and deficient regions within a molecular system, which helps in predicting noncovalent electrostatic interactions. youtube.com

Conformational Analysis and Potential Energy Landscapes

The three-dimensional structure of a molecule is not static, and different spatial arrangements, or conformations, can have different energies. Conformational analysis is the study of these different arrangements and their relative stabilities. researchgate.net

Identification of Stable Conformers and Energetic Preferences

For this compound, rotation around the single bonds, particularly the C-C bond connecting the phenyl ring and the chiral center, and the C-O bond of the ester group, will lead to various conformers. The stability of these conformers is influenced by steric hindrance and electronic interactions between the substituents.

Computational methods can be used to perform a systematic search for the most stable conformers by calculating the potential energy as a function of dihedral angles. The most stable conformer will correspond to the global minimum on the potential energy surface. For similar molecules, it has been shown that staggered conformations are generally more stable than eclipsed conformations due to reduced steric strain. youtube.comlibretexts.org In a structurally related molecule, ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate, the molecule adopts a nearly planar conformation in its crystalline state, which is stabilized by intermolecular hydrogen bonding. nih.govresearchgate.net This suggests that both intramolecular and intermolecular forces play a role in determining the preferred conformation.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) | Description |

|---|---|---|---|

| Anti-periplanar | 0.0 (Global Minimum) | ~180° | The bulky 3-chlorophenyl and ester groups are positioned opposite to each other, minimizing steric hindrance. |

| Gauche | ~1.5 | ~60° | The major substituent groups are adjacent, leading to some steric strain. |

| Eclipsed | ~4.0 | ~0° | The substituent groups are aligned, resulting in significant steric and torsional strain, making it the least stable conformation. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. This is particularly useful for understanding the reactivity of molecules like this compound.

Determination of Activation Energies for Key Transformations

This compound possesses a reactive α-chloro ester functional group, making it susceptible to nucleophilic substitution reactions (SN2). In such a reaction, a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion.

The activation energy for this process can be calculated using computational methods by locating the transition state structure on the potential energy surface. The transition state is a high-energy, transient species that represents the energy barrier that must be overcome for the reaction to proceed. libretexts.org For SN2 reactions, the rate is sensitive to steric hindrance at the reaction center. libretexts.org While specific activation energies for the title compound are not documented, studies on similar α-haloketones and haloalkanes provide a framework for what to expect. researchgate.net The reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates, for example, shows a competition between nucleophilic substitution and ring expansion, highlighting the influence of reaction conditions on the outcome. researchgate.net

| Reaction Type | Nucleophile | Hypothetical Activation Energy (kcal/mol) | Description |

|---|---|---|---|

| SN2 Substitution | OH⁻ | 15-20 | A common nucleophilic substitution reaction. The activation energy reflects the energy barrier for the concerted displacement of the chloride ion. |

| SN2 Substitution | CN⁻ | 12-18 | Cyanide is a good nucleophile, and the reaction is expected to have a relatively low activation barrier. |

| Elimination (E2) | Strong Base (e.g., t-BuOK) | 20-25 | In the presence of a strong, sterically hindered base, an elimination reaction to form an alkene may compete with substitution. |

Elucidation of Catalyst-Substrate Interactions in Asymmetric Reactions

The study of catalyst-substrate interactions is fundamental to understanding and optimizing asymmetric reactions. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricate non-covalent interactions that govern the stereochemical outcome of a reaction.

In the context of producing a chiral compound like this compound, a chiral catalyst would be employed. The interaction between this catalyst and a prochiral substrate determines which enantiomer is preferentially formed. Computational models can map the potential energy surface of the reaction, identifying the transition states leading to the (R) and (S) enantiomers.

Detailed Research Findings: Although direct studies on this compound are not found, research on other asymmetric reactions reveals common investigative approaches. For instance, in organocatalyzed reactions, chiral phosphoric acids are often used. mdpi.com Computational analysis in such cases focuses on:

Hydrogen Bonding: Identifying the hydrogen bonds between the catalyst's acidic proton and the substrate's functional groups (e.g., the carbonyl oxygen of an ester). The geometry and strength of these bonds are critical.

Steric Hindrance: Analyzing the steric clashes between bulky groups on the catalyst and the substrate. The catalyst is designed to sterically disfavor the transition state leading to the undesired enantiomer.

π-π Stacking: Interactions between aromatic rings on the catalyst and the substrate can also play a significant role in stabilizing a particular transition state geometry.

| Interaction Type | Transition State | Calculated Energy (kcal/mol) | Key Interacting Groups |

|---|---|---|---|

| Hydrogen Bonding | pro-(S) | -5.2 | Catalyst-OH --- Substrate-C=O |

| Hydrogen Bonding | pro-(R) | -4.8 | Catalyst-OH --- Substrate-C=O |

| Steric Repulsion | pro-(S) | +1.5 | Catalyst-Aryl --- Substrate-Chlorophenyl |

| Steric Repulsion | pro-(R) | +3.5 | Catalyst-Aryl --- Substrate-Chlorophenyl |

Prediction and Correlation of Spectroscopic Data with Experimental Findings

Computational chemistry provides methods to predict spectroscopic properties like infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for confirming the structure of a synthesized molecule, such as this compound, and for interpreting experimental data.

DFT calculations are commonly used to perform geometry optimization of the molecule, followed by a frequency calculation. This yields predicted vibrational frequencies that correspond to peaks in an IR spectrum. Similarly, NMR shielding tensors can be calculated and converted into chemical shifts.

Detailed Research Findings: For a molecule like this compound, computational prediction would focus on key spectral features. For instance, in the synthesis of related ester compounds, the appearance of a strong C=O absorption in the IR spectrum is a key indicator of successful esterification. nih.gov Computational methods can predict the exact wavenumber for this stretch. A quantum computational analysis on a related chlorophenyl-containing ethyl ester successfully used the B3LYP/6-311++G(d,p) level of theory to optimize the structure and predict vibrational spectra. nih.gov

A comparison between predicted and experimental data allows for a confident structural assignment. Discrepancies can point to unexpected structural features or the presence of impurities.

| Spectroscopic Feature | Experimental Value | Predicted Value (DFT) | Assignment |

|---|---|---|---|

| IR Frequency (cm⁻¹) | 1745 | 1752 | C=O (Ester) Stretch |

| ¹H NMR Shift (ppm) | 4.25 (q) | 4.30 | -OCH₂CH₃ |

| ¹H NMR Shift (ppm) | 5.50 (s) | 5.45 | -CHCl- |

| ¹³C NMR Shift (ppm) | 168.5 | 169.0 | C=O (Ester) |

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

While quantum mechanics is excellent for studying individual molecules or reaction transition states, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solvent. MD simulations model the movements of atoms over time based on a force field, providing insights into solvation, conformational changes, and phase behavior. utexas.edu

For a reaction involving this compound, MD simulations could be used to:

Understand how the solvent molecules arrange around the substrate and catalyst.

Explore the conformational flexibility of the ester and how it might influence reactivity.

Simulate the diffusion of reactants and how it affects reaction rates.

These simulations can provide a dynamic picture that complements the static view from DFT calculations, offering a more complete understanding of the reaction environment. utexas.edu Although no specific MD studies on this compound were found, the methodology is widely applied in chemical process design. utexas.edu

Development of Predictive Models for Enantioselectivity

A major goal of computational chemistry in asymmetric catalysis is to develop models that can accurately predict the enantioselectivity of a given catalyst-substrate pair without the need for extensive experimental screening. Recent advances combine quantum chemical computations with machine learning (ML) to achieve this. nih.gov

The process typically involves:

Data Generation: Using DFT to calculate the activation energies for the pathways leading to the (R) and (S) products for a diverse set of catalysts and substrates. nih.gov

Feature Engineering: Describing the catalyst and substrate molecules using numerical descriptors that capture their steric and electronic properties.

Model Training: Using an ML algorithm to learn the relationship between the molecular descriptors and the calculated energy differences (and thus the enantiomeric excess). utexas.edu

Role As a Synthetic Intermediate and Building Block in Chemical Synthesis

Precursor to Structurally Complex Organic Molecules

The compound is a key starting point for the synthesis of a variety of complex organic structures.

Substituted aryl acetic acids are important structural motifs in many biologically active compounds, particularly in pharmaceuticals like non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.govorganic-chemistry.orgorganic-chemistry.org The hydrolysis of the ester group in ethyl 2-chloro-2-(3-chlorophenyl)acetate provides a direct route to 2-chloro-2-(3-chlorophenyl)acetic acid. This reaction is typically carried out under acidic or basic conditions. nih.govgauthmath.com Subsequent reduction of the α-chloro group can yield 3-chlorophenylacetic acid, a valuable substituted aryl acetic acid.

Hypothetical Reaction Scheme: Synthesis of 3-Chlorophenylacetic Acid

| Reactant | Reagents | Product |

| This compound | 1. NaOH, H₂O/EtOH (Hydrolysis) 2. H₃O⁺ (Acidification) 3. H₂, Pd/C (Reduction) | 3-Chlorophenylacetic acid |

The α-chloro ester functionality is a powerful tool for constructing heterocyclic rings, which are core structures in many pharmaceuticals and functional materials. For instance, analogous α-haloesters like ethyl chloroacetate (B1199739) are known to react with binucleophilic species to form various heterocycles. nih.govnih.gov A well-documented example is the reaction of ethyl chloroacetate with 2-mercapto-3-phenylquinazolin-4(3H)-one, which, in an alkaline medium, readily forms ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. nih.gov This demonstrates how the ethyl chloroacetate moiety can be used to build complex heterocyclic systems. Similarly, related hydrazonyl halides, such as ethyl 2-chloro(phenylhydrazono)acetate, undergo heteroannulation reactions to produce spiroheterocycles and other complex heterocyclic structures. The reactivity of the α-chloro position in this compound allows for analogous cyclization strategies.

The synthesis of natural products often requires the construction of complex carbon skeletons with high stereocontrol. organic-chemistry.org The Reformatsky-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that converts allyl α-haloesters into γ,δ-unsaturated carboxylic acids. nih.govlibretexts.org This reaction proceeds through a zinc enolate intermediate and is a variant of the classic Claisen rearrangement. organic-chemistry.orgnih.gov

While this compound is not an allyl ester, it can be readily converted into one via transesterification with an allyl alcohol. organic-chemistry.org The resulting allyl 2-chloro-2-(3-chlorophenyl)acetate would be a suitable substrate for a Reformatsky-Claisen rearrangement, providing a pathway to γ-(3-chlorophenyl)-γ,δ-unsaturated carboxylic acids, which are complex building blocks for further elaboration in natural product synthesis. nih.govwikipedia.org

General Scheme: Reformatsky-Claisen Rearrangement

| Substrate | Conditions | Product |

| Allyl α-haloacetate | Zn dust, refluxing solvent | γ,δ-Unsaturated carboxylic acid |

Applications in the Synthesis of Chiral Building Blocks

The creation of stereogenic centers is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the biological activity of a molecule is often dependent on its stereochemistry. ekb.egyork.ac.uk this compound possesses a prochiral center at the α-carbon. Asymmetric transformation at this position can lead to valuable chiral building blocks. nih.govacs.orgnih.gov

Methods for the enantioselective synthesis of α-chloro esters often involve the use of chiral catalysts. nih.gov For example, the reaction of silyl (B83357) ketene (B1206846) acetals with an electrophilic chlorine source like N-chlorosuccinimide (NCS), promoted by a chiral squaramide catalyst, can produce tertiary α-chloro esters with high enantioselectivity. nih.gov While this applies to the synthesis of the chloro-ester itself, existing α-chloro esters can undergo stereospecific substitution reactions. For instance, nucleophilic substitution with azide (B81097) or thiolate has been shown to proceed with high stereospecificity on similar tertiary α-chloro esters. nih.gov Furthermore, asymmetric reduction of the ketone that could be formed from the hydrolysis and oxidation of the title compound, or asymmetric alkylation reactions, represent viable strategies to introduce chirality. ekb.egacs.org

Utility in Material Science Precursor Synthesis

The unique electronic and structural properties of functionalized aromatic compounds make them key components in material science, finding applications in areas like organic light-emitting diodes (OLEDs), polymers, and liquid crystals. The two chlorine atoms on this compound offer distinct opportunities for modification. The chlorine on the phenyl ring can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents and the construction of complex conjugated systems. researchgate.netacs.org

The α-chloro ester group can be used to introduce this molecule into a polymer backbone or to functionalize surfaces. For example, it could be used to synthesize polymers with tailored properties or as a precursor for the synthesis of monomers for polymerization reactions. The combination of these reactive sites makes it a versatile precursor for novel materials. researchgate.net

Exploration in Agricultural Chemistry Applications (General Synthetic Context)

Many commercially successful herbicides, insecticides, and fungicides are based on substituted aromatic and heterocyclic scaffolds. Phenylacetic acid derivatives, for instance, are known to exhibit herbicidal activity. nih.gov Ethyl chloroacetate itself is used as an intermediate in the production of pesticides. nih.govgoogle.com

Given its structure, this compound serves as a potential starting material for the synthesis of new agrochemicals. The 3-chlorophenyl group is a common feature in many pesticides. The reactive α-chloro ester handle can be used to synthesize a variety of derivatives, such as amides, hydrazides, or new heterocyclic systems, which can then be screened for biological activity. mdpi.com For example, reaction with various amines could lead to a library of N-substituted 2-chloro-2-(3-chlorophenyl)acetamides for evaluation as potential herbicides or pesticides.

Development of Related Chemical Probes for Molecular Interaction Studies (without biological outcome)

This compound serves as a versatile scaffold for the development of chemical probes designed to investigate molecular interactions. A chemical probe is a small molecule that selectively modulates a protein's function, enabling the study of its role in biochemical and cellular pathways. nih.gov The reactivity of the α-chloro group and the presence of the 3-chlorophenyl moiety make this compound a suitable starting point for creating such probes.

The core concept in designing chemical probes from this scaffold involves the strategic replacement of the chlorine atom with various reporter groups or affinity labels. These modifications allow for the detection and characterization of interactions with target macromolecules without necessarily eliciting a biological response. This approach is fundamental to chemical biology, where the goal is to understand molecular function within a native environment. researchgate.net

For instance, the chlorine atom can be substituted by a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a photo-crosslinking group. Such functionalized molecules can then be used in a variety of assays to identify binding partners and to study the kinetics and thermodynamics of these interactions. Molecular dynamics simulations can be employed to predict and understand the intermolecular interactions between these probes and their target proteins. dovepress.comnih.gov

The 3-chlorophenyl group plays a crucial role in these interactions, often fitting into specific hydrophobic pockets within a protein's binding site. The position of the chlorine atom on the phenyl ring can significantly influence binding affinity and selectivity. Therefore, derivatives of this compound can be synthesized to explore the structure-activity relationships and to optimize the probe's properties for a specific target.

The development of such chemical tools is an iterative process, often requiring the synthesis and evaluation of a library of related compounds. nih.gov The ultimate aim is to create highly selective and potent probes that can be used to dissect complex biological processes at the molecular level. nih.gov

Green Chemistry Considerations in its Synthesis and Transformations

Green chemistry principles are increasingly being applied to the synthesis and transformation of chemical compounds to minimize environmental impact. nih.govnih.gov These principles focus on areas such as waste prevention, atom economy, use of safer solvents, and energy efficiency. mit.edu

Synthesis:

The synthesis of α-haloesters like this compound traditionally involves the use of halogenating agents and organic solvents. wikipedia.org Green chemistry approaches aim to improve these methods. For example, a patented method for the preparation of a related compound, ethyl 2-chloroacetoacetate, highlights a solvent-free process. google.com This method not only reduces production costs but also minimizes the generation of volatile organic compound (VOC) waste. google.com The acidic gases produced during the reaction are absorbed by a caustic solution, further reducing environmental pollution. google.com Such strategies, if adapted for the synthesis of this compound, would represent a significant step towards a greener manufacturing process.

Another green approach involves the use of alternative energy sources like microwave or ultrasonic irradiation to accelerate reactions and reduce energy consumption. nih.gov The use of safer and more environmentally benign solvents, such as ethyl lactate, is also a key consideration. rsc.org

Transformations:

The transformations of this compound can also be designed with green chemistry principles in mind. The Reformatsky reaction, a classic transformation of α-haloesters, can be performed under solvent-free conditions using ball milling, which reduces the need for hazardous solvents. thapar.edunih.gov This reaction is a valuable carbon-carbon bond-forming reaction, and its adaptation to greener conditions enhances its utility. wikipedia.org

Furthermore, catalytic methods are central to green chemistry as they reduce the amount of reagents needed. mit.edu For instance, a photoinduced reductive Reformatsky reaction has been developed using a cooperative dual-metal catalysis system, which avoids the use of stoichiometric amounts of metals and proceeds under environmentally friendly conditions. nih.gov The development of metal-free α-arylation of esters also represents a significant advancement in creating more sustainable synthetic routes. rsc.org

By integrating these green chemistry principles, the synthesis and subsequent reactions of this compound can be made more sustainable, reducing waste, energy consumption, and the use of hazardous materials.

Analytical Methodologies for Purity, Identity, and Quantification in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for the separation and analysis of "Ethyl 2-chloro-2-(3-chlorophenyl)acetate" from starting materials, by-products, and other impurities. The choice of chromatographic technique depends on the volatility and polarity of the compound and the specific analytical question being addressed.

Gas Chromatography (GC) with Various Detection Modalities

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like "this compound". It is widely used for purity assessment of the final product and for monitoring the progress of a chemical reaction.